molecular formula C22H16N2O6S B12698282 Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate CAS No. 83929-61-7

Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate

Cat. No.: B12698282
CAS No.: 83929-61-7
M. Wt: 436.4 g/mol
InChI Key: XVUMWKSCMCXSJN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is azanium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate . This nomenclature systematically describes the molecular architecture:

  • Azanium denotes the ammonium cation ($$ \text{NH}_4^+ $$), which serves as the counterion.
  • 3-(1,3-Dioxoinden-2-yl) specifies a substituted inden moiety with ketone groups at positions 1 and 3, attached to the quinoline core at position 3.
  • 7-Oxo-4H-benzo[f]quinoline identifies the fused bicyclic system, where a benzene ring is annelated to a quinoline structure, with a ketone group at position 7.
  • 9-Sulfonate indicates the sulfonic acid group ($$ -\text{SO}_3^- $$) at position 9, which is ionically paired with the ammonium cation.

The structural representation (Figure 1) can be derived from its SMILES string :
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[NH4+]. Key features include:

  • A benzo[f]quinoline backbone with fused aromatic rings.
  • A 1,3-dioxoinden-2-yl substituent at position 3, contributing rigidity through conjugated ketones.
  • A sulfonate group at position 9, providing ionic character.
  • An ammonium counterion balancing the sulfonate’s negative charge.
Structural Descriptors Value
IUPAC Name azanium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate
SMILES C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[NH4+]
InChIKey XVUMWKSCMCXSJN-UHFFFAOYSA-N

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number for this compound is 83929-61-7 . Additional identifiers include:

  • European Community (EC) Number : 281-354-5.
  • Wikidata QID : Q82998933.

Synonyms and alternative designations reflect historical or vendor-specific naming practices:

  • Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo[f]quinoline-9-sulfonate.
  • 3-[(2,3-Dihydro-1,3-dioxo-1H-inden)-2-yl]-7-hydroxybenzo[f]quinoline-9-sulfonic acid ammonium salt.
  • EINECS 281-354-5.
Registry Identifiers Value
CAS Number 83929-61-7
EC Number 281-354-5
Deprecated Synonyms NS00090282

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₁₆N₂O₆S confirms the compound’s stoichiometry:

  • 22 Carbon atoms : Distributed across aromatic and ketone-containing subsystems.
  • 16 Hydrogen atoms : Predominantly in aromatic and aliphatic regions.
  • 2 Nitrogen atoms : One in the quinoline ring, another in the ammonium ion.
  • 6 Oxygen atoms : From ketones, sulfonate, and hydroxyl groups.
  • 1 Sulfur atom : Central to the sulfonate moiety.

The molecular weight is 436.4 g/mol , calculated as follows:
$$
\text{Weight} = (12.01 \times 22) + (1.008 \times 16) + (14.01 \times 2) + (16.00 \times 6) + 32.07 = 436.44 \, \text{g/mol}
$$
This matches the PubChem-calculated value, validating the formula’s accuracy.

Molecular Properties Value
Molecular Formula C₂₂H₁₆N₂O₆S
Molecular Weight 436.4 g/mol
Exact Mass 436.073 Da

Isomeric Considerations and Stereochemical Features

The compound’s structure imposes significant constraints on isomerism:

  • Positional Isomerism : The hydroxyl group at position 7 and sulfonate at position 9 on the benzo[f]quinoline core preclude regioisomerism in the primary scaffold.
  • Stereoisomerism : The planar geometry of the aromatic systems and the absence of chiral centers (as inferred from the SMILES string) suggest no stereoisomeric forms.
  • Tautomerism : The 7-hydroxy group may exhibit keto-enol tautomerism, though resonance stabilization likely favors the keto form.
  • Conformational Rigidity : The fused ring systems and conjugated ketones restrict rotational freedom, minimizing conformational isomers.

Properties

CAS No.

83929-61-7

Molecular Formula

C22H16N2O6S

Molecular Weight

436.4 g/mol

IUPAC Name

azanium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate

InChI

InChI=1S/C22H13NO6S.H3N/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26;/h1-10,20,23H,(H,27,28,29);1H3

InChI Key

XVUMWKSCMCXSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate involves multiple steps, starting from the preparation of the intermediate compounds. The key steps include:

    Formation of the Inden-2-yl Intermediate: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the inden-2-yl group.

    Introduction of the Hydroxybenzo(f)quinoline Moiety: This step typically involves a Friedel-Crafts acylation reaction followed by cyclization to introduce the hydroxybenzo(f)quinoline structure.

    Ammonium Salt Formation: The final step involves the neutralization of the sulphonated product with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate exhibit notable antimicrobial activity. For instance, related quinoline derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Clostridium welchii at low concentrations . The sulphonate group in the compound may enhance its interaction with microbial membranes, facilitating its antibacterial action.

Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Quinoline derivatives are known to exhibit cytotoxic effects against cancer cells. Studies have demonstrated that compounds with similar moieties can induce apoptosis in cancerous cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . This positions this compound as a candidate for further investigation in oncological research.

Materials Science

Dye and Pigment Applications
The unique chromophoric properties of this compound make it suitable for use as a dye or pigment. Its ability to form stable complexes with metal ions can be exploited in creating colored materials for textiles and coatings. The sulphonate group enhances solubility in aqueous solutions, which is advantageous for dyeing processes.

Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific optical properties. Its reactivity allows for functionalization of nanomaterials that can be used in drug delivery systems or as contrast agents in imaging techniques . The incorporation of this compound into nanocarriers can enhance their biocompatibility and targeting capabilities.

Case Studies

Study Title Focus Area Findings
Antibacterial Activity of Quinoline DerivativesMedicinal ChemistryDemonstrated effectiveness against Staphylococcus aureus at concentrations as low as 0.025 mg/cc .
Apoptosis Induction in Cancer CellsCancer ResearchShowed that quinoline derivatives could trigger programmed cell death in various cancer cell lines .
Synthesis of Functional NanoparticlesNanotechnologyUtilized this compound to create nanoparticles with enhanced drug delivery properties .

Mechanism of Action

The mechanism of action of Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Counterion Applications
Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate Not Provided C26H19N2O7S·NH3 ~534 (estimated) 7-OH, 9-SO3⁻ NH4⁺ Research/Industrial (hypothesized)
Pigment Yellow 138 30125-47-4 C26H6Cl8N2O4 760.64 Tetrachloro groups None Polymer additives, pigments
Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate 83929-58-2 C19H12NNaO5S 389.36 8-CH3, 6-SO3⁻ Na⁺ Analytical standards, dyes
Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate 83929-60-6 C19H13NO5S·NH3 ~407 (estimated) 8-CH3, 6-SO3⁻ NH4⁺ Solubility studies

Key Research Findings

  • Stability : Chlorinated derivatives (e.g., Pigment Yellow 138) exhibit superior thermal stability, while sulphonates are more water-soluble .
  • Analytical Methods: Reverse-phase HPLC with acetonitrile/water/phosphate buffers effectively separates sulphonated quinolines .
  • Synthetic Flexibility : Positional variations (e.g., methyl at C8 vs. hydroxy at C7) allow tuning of electronic and steric properties for targeted applications .

Biological Activity

Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate (CAS Number: 83929-61-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline backbone and various functional groups, suggests diverse biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H16N2O6SC_{22}H_{16}N_{2}O_{6}S, with a molecular weight of approximately 436.44 g/mol. The presence of a sulphonate group enhances its solubility and bioavailability, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC22H16N2O6S
Molecular Weight436.44 g/mol
CAS Number83929-61-7
LogP4.4955
Boiling Point851.1°C

The primary mechanism of action for this compound involves intercalation with DNA. This interaction can influence gene expression and cellular processes, potentially leading to apoptosis in cancer cells. Additionally, the compound's ability to bind to various proteins suggests a multifaceted role in biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties through its ability to induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by disrupting cellular signaling pathways involved in growth and survival . The compound's DNA intercalation ability is believed to play a significant role in its cytotoxic effects.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against a range of bacteria and fungi. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry showed that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .
  • Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Q & A

Q. What are the primary research applications of this compound in experimental chemistry?

This compound’s structural complexity (indene-dione and quinoline-sulfonate moieties) suggests potential as a fluorescent probe, redox-active ligand, or photosensitizer. Key applications include:

  • Photophysical studies : Investigate its UV-Vis absorption/emission properties under varying pH or solvent polarity .
  • Coordination chemistry : Explore metal-binding behavior via sulfonate and hydroxy groups using titration calorimetry or NMR spectroscopy .
  • Methodological approach : Use time-resolved fluorescence spectroscopy to quantify quantum yields and decay kinetics.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

  • Critical factors : Solvent polarity (DMSO vs. ethanol), stoichiometry of reactants (e.g., 1:1 molar ratio in ), and reaction time/temperature.
  • Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using <sup>1</sup>H-NMR (e.g., aromatic proton shifts at δ 8.33–6.88 ppm in DMSO-d6).
  • Troubleshooting : Address side reactions (e.g., sulfonate hydrolysis) by controlling moisture levels with anhydrous solvents.

Q. What analytical techniques are essential for characterizing this compound?

  • Core techniques :
    • <sup>1</sup>H/<sup>13</sup>C-NMR : Assign aromatic protons (e.g., δ 15.44 ppm for hydroxy protons ).
    • IR spectroscopy : Confirm carbonyl (1660–1698 cm<sup>-1</sup>) and sulfonate (broad ~1200 cm<sup>-1</sup>) stretches.
    • Mass spectrometry (ESI+) : Validate molecular ion peaks (e.g., m/z 619 [M+H]<sup>+</sup> ).
    • Elemental analysis : Verify purity (e.g., C: 68.17% vs. theoretical 67.96% ).

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Thermal stability : Melting points >300°C () suggest robustness for high-temperature applications.
  • pH-dependent degradation : Test aqueous stability via accelerated aging studies (e.g., 24-hour exposure to pH 2–12) and monitor sulfonate group integrity via IR.
  • Methodology : Use Arrhenius plots to predict shelf life under storage conditions .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

  • Theoretical framework : Apply frontier molecular orbital (FMO) theory to predict reactivity at the inden-dione or quinoline sites .
  • Experimental design : Perform Suzuki-Miyaura coupling with aryl boronic acids and analyze regioselectivity via X-ray crystallography.
  • Data contradiction resolution : If observed yields contradict computational predictions, re-evaluate solvent effects or catalyst choice .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Comparative analysis : Replicate studies using identical instrumentation (e.g., DMSO-d6 for NMR standardization ).
  • Advanced validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • Statistical approach : Apply multivariate analysis to batch-to-batch variability in elemental analysis .

Q. What methodological frameworks are suitable for studying its interaction with biological macromolecules?

  • Quadripolar model : Integrate theoretical (molecular docking), morphological (crystallography), and technical (surface plasmon resonance) poles .
  • Case study : Simulate binding to serum albumin using COMSOL Multiphysics for diffusion-kinetic modeling .

Q. How can AI-driven methods enhance the study of its photodegradation pathways?

  • Smart laboratories : Train neural networks on LC-MS/MS fragmentation patterns to predict degradation products .
  • Automation : Couple robotic synthesis with real-time UV-Vis monitoring to optimize light-exposure parameters.

Q. What interdisciplinary approaches are critical for advancing research on this compound?

  • Chemical engineering : Apply membrane separation technologies (CRDC subclass RDF2050104) to purify synthesis byproducts .
  • Process simulation : Use Aspen Plus to model large-scale synthesis with renewable solvents (CRDC subclass RDF2050108) .

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